2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide
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Overview
Description
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound. Its chemical formula is C10H11BrFNO, and its systematic IUPAC name is 2-(5-bromo-2-fluorophenyl)-N-methylacetamide . Let’s break down its structure:
- The central acetamide group (CH3C(=O)NH2) provides the backbone.
- The aromatic ring consists of a 5-bromo-2-fluorophenyl group attached to the amide nitrogen.
- The methylamino (N-CH3) substituent enhances its biological activity.
Preparation Methods
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are two common methods:
-
Amide Formation via Acylation
- Starting material: 5-bromo-2-fluoroaniline
- Reaction: Acylation of the amine group using acetyl chloride (CH3C(=O)Cl)
- Conditions: Inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
- Yield: Moderate to good
- Mechanism: Nucleophilic acyl substitution
-
Direct Amidation
- Starting material: 5-bromo-2-fluoroaniline and methylamine
- Reaction: Condensation of the amine and carboxylic acid (acetic acid)
- Conditions: Acidic or basic conditions
- Yield: Moderate
- Mechanism: Nucleophilic addition-elimination
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and strong bases.
Major Products: The specific products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related structures:
2-Fluoroacetamide: Lacks the bromine substituent.
2-Bromoacetamide: Lacks the fluorine substituent.
N-Methylacetamide: Lacks the phenyl ring.
: J. Org. Chem. 2010, 75, 22, 7747–7750. : Tetrahedron Lett. 2015, 56, 1, 96–99.
Properties
Molecular Formula |
C9H10BrFN2O |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
AGTOHMOOXRGRLT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)Br)F)C(=O)N |
Origin of Product |
United States |
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